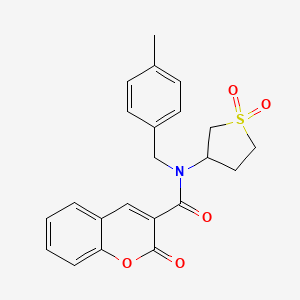
5-(4-methoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an octahydroquinolizinylmethyl group, and an isoxazolecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the methoxyphenyl group and the octahydroquinolizinylmethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The methoxyphenyl group can undergo substitution reactions, where different substituents replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-METHYLPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE
- 5-(4-CHLOROPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE
Uniqueness
5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their properties and applications.
Propriétés
Formule moléculaire |
C21H27N3O3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H27N3O3/c1-26-17-9-7-15(8-10-17)20-18(14-23-27-20)21(25)22-13-16-5-4-12-24-11-3-2-6-19(16)24/h7-10,14,16,19H,2-6,11-13H2,1H3,(H,22,25) |
Clé InChI |
IBAOTBJYHGJRGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=NO2)C(=O)NCC3CCCN4C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B11120788.png)
![(5Z)-3-butyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11120794.png)

![2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11120806.png)
![2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120807.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120814.png)
![1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120817.png)
![Propyl 4-(3-bromophenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11120820.png)
![1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120824.png)
![4-({4-(4-Ethylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B11120831.png)
![N-[1-(3-propoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11120843.png)
![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11120853.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide](/img/structure/B11120855.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120865.png)
